molecular formula C25H29ClO8 B13839929 Empagliflozin MonoAcetyl Impurity

Empagliflozin MonoAcetyl Impurity

Cat. No.: B13839929
M. Wt: 492.9 g/mol
InChI Key: KGCZRQDTNDGABN-PNHSLRLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Process-Related Impurities in SGLT2 Inhibitor Development

Process-related impurities like this compound emerge during critical synthetic steps involving acetylation-protection strategies. In empagliflozin synthesis, the glucose moiety undergoes temporary acetylation to prevent unwanted side reactions, with incomplete deprotection leading to residual MonoAcetyl derivatives. These impurities necessitate monitoring due to their potential impact on drug stability and bioequivalence.

The pharmaceutical industry employs reaction mass spectroscopy studies to map impurity formation kinetics, particularly during:

  • Nucleophilic substitution at the C-4 chloro position
  • Glycosylation of the tetrahydrofuran-3-yloxybenzyl intermediate
  • Final deprotection under alkaline hydrolysis conditions

Recent method validation studies demonstrate that the MonoAcetyl Impurity constitutes up to 0.3% of crude empagliflozin batches, requiring purification to meet ICH identification thresholds of 0.10%.

Structural Relationship Between Empagliflozin and MonoAcetyl Derivative

This compound ((2R,3S,4R,5R,6S)-6-(4-Chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate) differs from the parent drug through acetylation of the primary hydroxyl group on the glucose subunit. Key structural features include:

Feature Empagliflozin MonoAcetyl Impurity
Molecular Formula C₂₃H₂₇ClO₇ C₂₅H₂₉ClO₈
Molecular Weight 450.91 g/mol 492.95 g/mol
Glucose Substitution Hydroxymethyl Acetoxymethyl
logP 1.8 2.3

The acetyl group increases lipophilicity (logP +0.5), potentially affecting membrane permeability during renal excretion. Nuclear magnetic resonance (NMR) studies confirm acetylation at the C-6 position through characteristic carbonyl signals at δ 170.5 ppm and methyl proton triplet at δ 2.05 ppm.

Regulatory Significance of Impurity Profiling in ANDA Submissions

The United States Food and Drug Administration (FDA) mandates comprehensive impurity profiles for ANDA submissions, requiring:

  • Identification of all impurities ≥0.10%
  • Qualification of impurities ≥0.15% through toxicological studies
  • Validation of analytical methods detecting impurities at 0.05%

For this compound, regulatory submissions must include:

  • Forced degradation studies demonstrating method specificity under thermal (60°C), photolytic (1.2 million lux-hours), and oxidative (3% H₂O₂) stress
  • Linearity data across 50-150% of specification limits (R² ≥0.999)
  • Intermediate precision with ≤5% relative standard deviation

A 2022 study validated an HPLC method achieving 98.5% recovery of the MonoAcetyl Impurity across 25-150 μg/mL concentrations, meeting ICH Q2(R1) validation criteria.

Properties

Molecular Formula

C25H29ClO8

Molecular Weight

492.9 g/mol

IUPAC Name

[(2R,3S,4R,5R)-6-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C25H29ClO8/c1-14(27)32-13-21-22(28)23(29)24(30)25(34-21)16-4-7-20(26)17(11-16)10-15-2-5-18(6-3-15)33-19-8-9-31-12-19/h2-7,11,19,21-25,28-30H,8-10,12-13H2,1H3/t19-,21-,22-,23+,24-,25?/m1/s1

InChI Key

KGCZRQDTNDGABN-PNHSLRLHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@@H]4CCOC4)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

One documented preparation method involves the following steps:

  • Starting Material: (S)-3-(4-nitrophenoxy) tetrahydrofuran is dissolved in an appropriate reaction solvent.
  • Catalyst Addition: Ferric trichloride hexahydrate and activated carbon are added under stirring.
  • Heating: The reaction mixture is heated to a controlled temperature.
  • Reduction: Hydrazine hydrate is introduced as a reducing agent to complete the transformation.

This method facilitates the formation of the monoacetyl impurity through selective reduction and catalytic processes.

Detailed Stepwise Process (Based on Empagliflozin Synthesis Intermediates)

This compound is closely related to intermediates in the empagliflozin synthetic pathway. The preparation involves:

Step Reaction Description Reagents/Conditions
1 Reaction of 5-bromo-2-chlorobenzoic acid with ethoxy benzene to yield 5-bromo-2-chloro-4′-ethoxybenzophenone Standard aromatic substitution conditions, mild heating
2 Reduction of 5-bromo-2-chloro-4′-ethoxybenzophenone to 5-bromo-2-chloro-4′-ethoxydiphenylmethane Use of reducing agents like sodium borohydride or triethylsilane
3 Lewis acid-catalyzed hydroxylation to form 5-bromo-2-chloro-4′-hydroxydiphenylmethane Lewis acids such as boron trifluoride etherate
4 Protection of hydroxyl groups with protecting groups (trityl, allyl, tetrahydropyran) Protection reagents under mild conditions
5 Coupling with sugar moiety and further acetylation steps to yield monoacetylated impurity Controlled acetylation to introduce monoacetyl group

This multistep process is optimized to control impurity profiles and maximize yields of the desired monoacetyl impurity.

Chemical Reaction Analysis

This compound undergoes several key reactions:

  • Reduction: Conversion of nitro groups or other functionalities to amines or hydroxyl groups using hydrazine hydrate.
  • Protection/Deprotection: Use of protecting groups (trityl, allyl, tetrahydropyran) to selectively block hydroxyl groups during synthesis.
  • Acetylation: Introduction of acetyl groups to form monoacetylated derivatives, which constitute the impurity.
  • Catalysis: Ferric trichloride hexahydrate and activated carbon catalyze reduction and substitution reactions efficiently.

Research Findings and Data Tables

Retention Times of Empagliflozin and Related Impurities by HPLC

A validated HPLC method for detecting this compound and other related substances provides the following retention times:

Compound Name Retention Time (minutes)
Hydroxyl Impurity 19.3
Sulphonic Impurity 24.8
Empagliflozin 32.4
Phenolic Impurity 52.8
Acetylated Impurity 61.5

This data is critical for analytical monitoring of the impurity during synthesis and quality control.

Gradient Composition for HPLC Analysis

Time (min) Pump A (%) (Water) Pump B (%) (Acetonitrile)
0 85 15
30 64 36
50 22 88
65 22 88
67 85 15
80 85 15

This gradient facilitates separation and quantification of empagliflozin and its impurities, including the monoacetyl impurity.

Process Optimization and Scale-Up

  • The synthetic processes have been optimized to reduce diastereomeric and other impurities by controlling reaction temperatures (typically below 50°C).
  • Use of co-crystallization and amorphous forms of empagliflozin intermediates improves purity and yield, indirectly affecting the levels of monoacetyl impurities.
  • Protecting group strategies and selective acetylation steps are critical to controlling impurity profiles during scale-up.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Catalytic Reduction Ferric trichloride hexahydrate, hydrazine hydrate, activated carbon, heating Efficient reduction, selective formation Requires careful temperature control
Multistep Synthesis Route Aromatic substitution, reduction, Lewis acid catalysis, protection, acetylation High purity, scalable, well-studied Multiple steps, longer synthesis time
Radiolabeled Synthesis (Research) Carbon-13/14 labeled glucose derivatives, multistep labeling Useful for tracing and research Complex and low overall yield

Chemical Reactions Analysis

Empagliflozin MonoAcetyl Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ferric trichloride hexahydrate, and activated carbon . The major products formed from these reactions are typically other impurities or by-products that need to be identified and quantified during the quality control process.

Mechanism of Action

The mechanism of action of Empagliflozin MonoAcetyl Impurity is closely related to that of empagliflozin. Empagliflozin inhibits sodium-glucose co-transporter-2 (SGLT2), reducing the renal reabsorption of filtered glucose and lowering the renal tubular threshold for glucosuria . This action helps manage blood glucose levels in patients with type 2 diabetes mellitus. The impurity itself does not have a direct therapeutic effect but is crucial for ensuring the safety and efficacy of the final pharmaceutical product.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Empagliflozin MonoAcetyl Impurity shares functional similarities with impurities of other SGLT2 inhibitors, particularly Canagliflozin Monoacetyl Impurity. However, structural differences in the parent drugs lead to distinct impurity profiles:

Key Structural Differences

  • This compound: Features a chlorophenyl group and a tetrahydrofuran-3-yloxy substituent on the benzyl side chain. The acetyl group is attached to the glucose moiety .
  • Canagliflozin Monoacetyl Impurity: Contains a thiophene ring linked to a 4-fluorophenyl group instead of tetrahydrofuran, with the acetyl group similarly positioned on the glucose unit .

Molecular Weight and Formula Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₂₅H₂₉ClO₈ 492.94 Acetyl, chlorophenyl, tetrahydrofuran
Canagliflozin Monoacetyl Impurity C₂₆H₂₇FO₆S 486.56 Acetyl, thiophene, fluorophenyl
Empagliflozin Impurity 23 C₁₇H₁₆BrClO₂ 367.70 Bromo-chlorophenyl, tetrahydrofuran

Analytical and Regulatory Considerations

Both Empagliflozin MonoAcetyl and Canagliflozin Monoacetyl Impurities are integral to analytical method validation (AMV) and QC in commercial drug production. Regulatory guidelines (e.g., ICH Q3B) mandate strict control limits (typically ≤0.15% w/w) for such impurities .

Detection Methods

  • High-Performance Liquid Chromatography (HPLC): Used to separate acetylated impurities based on polarity differences. Empagliflozin MonoAcetyl elutes later than non-acetylated analogs due to reduced hydrophilicity .
  • Mass Spectrometry (MS): Differentiates impurities via molecular ion peaks (e.g., m/z 493 for Empagliflozin MonoAcetyl vs. m/z 487 for Canagliflozin Monoacetyl) .

Stability Profiles

  • This compound is stable under acidic conditions but may hydrolyze in basic environments, necessitating pH-controlled storage .
  • Canagliflozin Monoacetyl Impurity exhibits greater thermal stability due to the sulfur-containing thiophene ring .

Research Findings and Methodological Insights

  • Synthetic Pathways : Acetylation typically occurs during esterification steps in empagliflozin synthesis. Process optimization (e.g., temperature control) minimizes this impurity .
  • Toxicological Significance: While non-genotoxic, acetylated impurities may alter drug pharmacokinetics, warranting rigorous impurity profiling .
  • Cross-Platform Comparability : Canagliflozin’s thiophene ring complicates UV detection compared to Empagliflozin’s aromatic system, requiring tailored analytical methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.